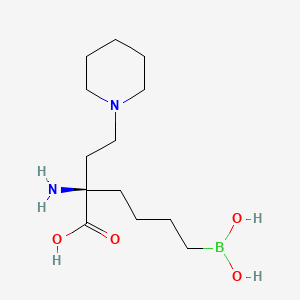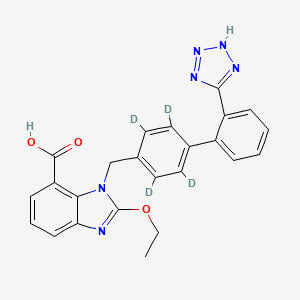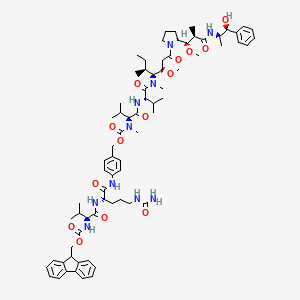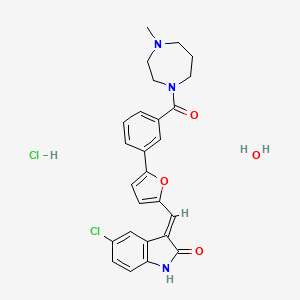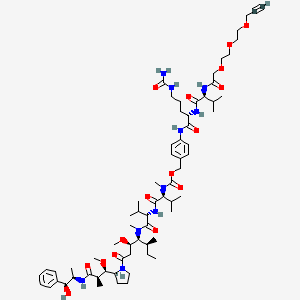
Acetylene-linker-Val-Cit-PABC-MMAE
Vue d'ensemble
Description
Acetylene-linker-Val-Cit-PABC-MMAE, also known as LCB14-0602, is a drug-linker conjugate for antibody-drug conjugates (ADCs). It combines the ADC linker (Acetylene-linker-Val-Cit-PABC) with the potent tubulin inhibitor MMAE . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Molecular Structure Analysis
The molecular structure of Acetylene-linker-Val-Cit-PABC-MMAE is complex. Its molecular weight is 1307.62, and its formula is C67H106N10O16 . The InChI key is HJNJEHBZUVWTEJ-MKXMLHHLSA-N .Chemical Reactions Analysis
Acetylene-linker-Val-Cit-PABC-MMAE is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
Acetylene-linker-Val-Cit-PABC-MMAE is a solid substance with a white to off-white color . It is soluble in DMSO, but the compound is unstable in solutions, so freshly prepared solutions are recommended .Applications De Recherche Scientifique
Linker Technology in Antibody-Drug Conjugates
Acetylene-linker-Val-Cit-PABC-MMAE is prominently used in the development of Antibody-Drug Conjugates (ADCs), which are designed to deliver potent cytotoxic agents to tumors selectively. The valine-citrulline p-aminobenzylcarbamate (val-cit-PABC) linker in these conjugates is cleaved by intracellular proteases like cathepsin B, releasing the drug monomethylauristatin E (MMAE) inside tumor cells. This cleavable linker technology significantly influences the ADC's potency, activity, and tolerability. For example, studies demonstrated that ADCs with dipeptide linkers showed varying activities and therapeutic indices, depending on the linker's composition and the payload's properties (Doronina et al., 2008).
Stability and Efficacy of Linker Systems
The stability of the linker system in ADCs is crucial for effective drug delivery to target cells. For instance, modifications to the Val-Cit dipeptide linker significantly influenced the in vivo stability and anticancer activity of ADCs in mouse models, as well as the rate of drug release by intracellular enzymes like cathepsin B. The study of different amino acid substitutions in the Val-Cit linker revealed substantial effects on the ADCs' stability and efficacy (Dal Corso et al., 2017).
Impact on Linker Instability and Mitigation
Understanding the molecular basis of the Val-Cit-PABC linker's instability is critical for ADC design. Research has identified enzymes like Carboxylesterase 1C responsible for the extracellular hydrolysis of this linker in mouse plasma. Modifying the linker can protect it from extracellular cleavage without affecting the intracellular payload release, crucial for ADC efficacy. This highlights the potential to tailor the extracellular stability of cleavable ADCs without compromising their therapeutic action (Dorywalska et al., 2016).
Linker Variations and Therapeutic Potentials
The design of the linker, including its hydrophobic or hydrophilic nature, significantly impacts the therapeutic potential of ADCs. For instance, replacing citrulline with lysine in the Val-Cit-PABC linker and incorporating hydrophilic modifications enhanced the stability and efficacy of ADCs in cancer cell lines, showcasing the importance of linker chemistry in ADC performance (Shao et al., 2020).
Conjugation Site and Linker Stability
The conjugation site of the linker on the antibody also plays a crucial role in determining its stability and the ADC's cytotoxic potency. This emphasizes the importance of choosing the right conjugation site for effective linker stability and payload delivery, which directly affects the safety and efficacy of ADCs (Dorywalska et al., 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-[[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetyl]amino]butanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H106N10O16/c1-16-33-90-34-35-91-36-37-92-40-53(78)73-55(41(3)4)63(83)72-50(25-21-31-69-66(68)86)62(82)71-49-29-27-47(28-30-49)39-93-67(87)76(13)57(43(7)8)64(84)74-56(42(5)6)65(85)75(12)58(44(9)17-2)52(88-14)38-54(79)77-32-22-26-51(77)60(89-15)45(10)61(81)70-46(11)59(80)48-23-19-18-20-24-48/h1,18-20,23-24,27-30,41-46,50-52,55-60,80H,17,21-22,25-26,31-40H2,2-15H3,(H,70,81)(H,71,82)(H,72,83)(H,73,78)(H,74,84)(H3,68,69,86)/t44-,45+,46+,50-,51-,52+,55-,56-,57-,58-,59+,60+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNJEHBZUVWTEJ-MKXMLHHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)COCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)COCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H106N10O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1307.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylene-linker-Val-Cit-PABC-MMAE | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




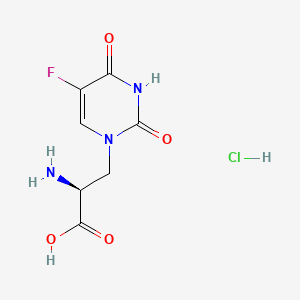

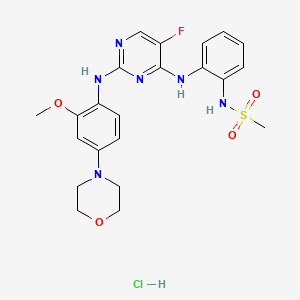
![azanium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1139150.png)

